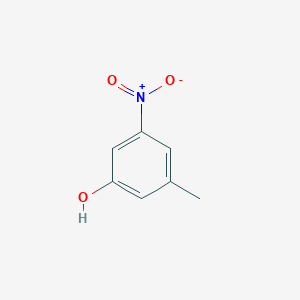

3-Methyl-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKCEPVMXOUFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285256 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127818-58-0 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-5-nitrophenol CAS number and properties

CAS Number: 127818-58-0

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-5-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, offering a consolidated resource for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 127818-58-0 | [1][2][3][4][5][6] |

| Molecular Formula | C7H7NO3 | [1][2][3][5] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 295.7 ± 28.0 °C at 760 mmHg | [1][4] |

| Flash Point | 135.4 ± 12.5 °C | [1] |

| LogP | 2.39 | [1] |

| Index of Refraction | 1.597 | [1] |

| Storage | Sealed in dry, room temperature | [3][4] |

Safety and Hazard Information

Based on available data, this compound is classified with the following GHS hazard statements. Appropriate personal protective equipment and handling procedures should be employed when working with this compound.

| Hazard Statement Code | Description |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H412 | Harmful to aquatic life with long lasting effects |

Precautionary Statements: P270, P273, P264, P280, P301+P312+P330, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501.[3]

Experimental Data and Biological Activity

As of the current date, there is a notable lack of publicly available scientific literature detailing specific experimental protocols for the synthesis of this compound. The available synthesis procedures predominantly describe its isomers, such as 2-methyl-5-nitrophenol and 3-methyl-4-nitrophenol.

Furthermore, no information could be retrieved regarding the biological activity of this compound. Consequently, there are no documented signaling pathways or experimental workflows associated with this specific compound in the context of drug development or other biological research.

This absence of data presents an opportunity for novel research into the synthesis, characterization, and potential biological effects of this compound.

Logical Relationship for Compound Characterization

The following diagram illustrates a general logical workflow for the characterization of a chemical compound like this compound, from initial synthesis to potential application.

References

- 1. This compound | CAS#:127818-58-0 | Chemsrc [chemsrc.com]

- 2. This compound | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 127818-58-0|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pusl.lookchem.com [pusl.lookchem.com]

- 6. Page loading... [guidechem.com]

Synthesis of Nitrated m-Cresol Derivatives: A Technical Guide

Introduction

The synthesis of nitrated derivatives of m-cresol is of significant interest in the chemical and pharmaceutical industries, as these compounds serve as crucial intermediates in the production of various agrochemicals, pharmaceuticals, and other specialty chemicals.[1] This technical guide provides an in-depth overview of the synthesis of nitrophenols derived from m-cresol, with a particular focus on the challenges and alternative strategies for obtaining specific isomers. While the direct synthesis of 3-Methyl-5-nitrophenol from m-cresol is not a primary outcome of standard nitration reactions, this guide will elucidate the underlying principles of electrophilic aromatic substitution in cresols and provide detailed protocols for the synthesis of commercially relevant isomers, such as 3-methyl-4-nitrophenol and 3-methyl-6-nitrophenol.

Regioselectivity in the Nitration of m-Cresol

The direct nitration of m-cresol with common nitrating agents, such as a mixture of nitric acid and sulfuric acid, results in a mixture of isomeric products.[1][2] The hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are both ortho-, para-directing activators for electrophilic aromatic substitution. In m-cresol (3-methylphenol), the positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the methyl group are 2, 4, and 6. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to positions 2, 4, and 6.

Direct nitration of m-cresol typically yields a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[1][2] The formation of this compound is not favored due to the directing effects of the existing substituents.

Strategic Approaches to Isomer-Specific Synthesis

To achieve regioselective synthesis of a specific nitrated m-cresol isomer, various strategies can be employed. These often involve the use of protecting groups or alternative reaction pathways to control the position of nitration.

Synthesis of 3-Methyl-4-nitrophenol

A common strategy to selectively synthesize 3-methyl-4-nitrophenol is to first protect the hydroxyl group of m-cresol, for example, by forming a phosphate ester (tri-m-tolyl phosphate). This protecting group directs the nitration primarily to the 4-position. Subsequent hydrolysis of the ester yields the desired 3-methyl-4-nitrophenol.[1][2]

Synthesis of 3-Methyl-6-nitrophenol

The selective synthesis of 3-methyl-6-nitrophenol can be achieved through a "one-pot" procedure involving sulfonation, nitration, hydrolysis, and desulfonation of a protected m-cresol derivative like tri-m-tolyl phosphate.[1][2]

Experimental Protocols

The following protocols are generalized methods and should be optimized for specific laboratory conditions and scales.

Protocol 1: General Procedure for Direct Nitration of m-Cresol

This procedure yields a mixture of isomers and is presented for illustrative purposes.

1. Preparation of Nitrating Mixture:

-

In a flask placed in an ice-salt bath, add concentrated sulfuric acid.

-

While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents).

-

Maintain the temperature below 5 °C throughout the addition.[2]

2. Reaction Setup:

-

In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve m-cresol (1.0 molar equivalent) in a suitable solvent (e.g., glacial acetic acid) or use it neat.

-

Cool the flask to -5 °C in an ice-salt bath.[2]

3. Nitration:

-

Slowly add the cold nitrating mixture dropwise to the stirred m-cresol solution.

-

Critically, monitor the internal temperature and maintain it between -5 °C and 0 °C.[2] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes.[2]

4. Quenching and Workup:

-

Slowly pour the reaction mixture onto a large volume of crushed ice with stirring.[2]

-

The nitro-cresol products will precipitate and can be collected by filtration.

-

The crude product will be a mixture of isomers and will require further purification, typically by column chromatography or fractional crystallization.[3]

Protocol 2: Synthesis of 3-Methyl-4-nitrophenol via Nitrosation-Oxidation

This method provides a more selective route to 3-methyl-4-nitrophenol.

1. Nitrosation:

-

Prepare a solution of m-cresol in a cold aqueous acid.

-

Simultaneously introduce separate streams of m-cresol and a nitrosating agent (e.g., sodium nitrite) into the acid solution while maintaining the temperature between -5 to +5 °C to form 4-nitroso-m-cresol.[4]

2. Oxidation:

-

Warm the mixture containing the 4-nitroso-m-cresol intermediate.

-

Add sodium nitrate and nitric acid to effect the oxidation of the nitroso group to a nitro group, yielding 3-methyl-4-nitrophenol.[4]

Data Presentation

Table 1: Comparison of Nitration Strategies for m-Cresol

| Substrate | Nitration Conditions | Major Mononitro Product(s) | Approximate Yield of Mononitro Isomers | Reference |

| m-Cresol | Mixed Acid, -5 to 0 °C | Mixture of 2-, 4-, and 6-nitro isomers | ~50% | [1][2] |

| Tri-m-tolyl phosphate | Mixed Acid, -5 to 0 °C | 3-Methyl-4-nitrophenol | >70% | [1][2] |

| Sulfonated Tri-m-tolyl phosphate | Mixed Acid, -5 to 0 °C | 3-Methyl-6-nitrophenol | High (isomer ratio 1:1:28 for 2:4:6) | [1][2] |

Visualizations

Synthesis Pathway for 3-Methyl-4-nitrophenol

References

3-Methyl-5-nitrophenol chemical structure and IUPAC name

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Methyl-5-nitrophenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. The structure consists of a phenol ring substituted with a methyl group and a nitro group.

The molecule features a benzene ring with a hydroxyl (-OH) group, a methyl (-CH₃) group at the third position, and a nitro (-NO₂) group at the fifth position relative to the hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | [1] |

| Monoisotopic Mass | 153.042593085 Da | [1] |

| XLogP3-AA | 1.8 | [1] |

| Polar Surface Area | 66.1 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Heavy Atom Count | 11 |

Synthesis Pathway

The synthesis of this compound can be conceptualized through a logical workflow starting from a common precursor. A potential synthetic route involves the nitration of m-cresol.

References

physical and chemical properties of 3-Methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Methyl-5-nitrophenol (CAS No: 127818-58-0), a substituted aromatic compound belonging to the nitrophenol class. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its use in research and development.

Core Properties of this compound

This compound is a derivative of phenol characterized by a methyl group and a nitro group attached to the benzene ring at positions 3 and 5, respectively. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenolic hydroxyl group, particularly its acidity.

Physicochemical and Identifier Data

The following tables summarize the key identifiers and computed physicochemical properties of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 127818-58-0 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)O)--INVALID-LINK--[O-] | [1] |

| InChI Key | KDKCEPVMXOUFJD-UHFFFAOYSA-N | [1] |

| Synonyms | Phenol, 3-methyl-5-nitro- | [1] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| Density | 1.3±0.1 g/cm³ | [2] |

| Boiling Point | 295.7±28.0 °C at 760 mmHg | [2] |

| Flash Point | 135.4±12.5 °C | [2] |

| LogP (XLogP3-AA) | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Polar Surface Area | 66.1 Ų | [1] |

| Refractive Index | 1.597 | [2] |

| pKa (Predicted) | Not explicitly found, but expected to be lower (more acidic) than phenol (pKa ≈ 10) and m-cresol (pKa ≈ 10.1) due to the electron-withdrawing nitro group. For comparison, the pKa of m-nitrophenol is 8.39. | [4] |

Solubility Profile Nitrophenols are generally slightly soluble in water and exhibit good solubility in organic solvents such as ethanol, ether, and benzene.[5][6][7] The solubility in water is influenced by the potential for hydrogen bonding, while the aromatic ring and methyl group contribute to its solubility in less polar organic solvents.[8]

Spectral and Analytical Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

Table 3: Predicted and Known Spectral Data

| Technique | Data / Predicted Features | Source |

| ¹H NMR | Phenolic -OH: Broad singlet, chemical shift variable. Aromatic protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm). Methyl -CH₃: Singlet around 2.3-2.5 ppm. | N/A (Predicted) |

| ¹³C NMR | C-OH: ~155-160 ppm. C-NO₂: ~145-150 ppm. C-CH₃: ~138-142 ppm. Aromatic C-H: Multiple signals between ~110-130 ppm. Methyl C: ~20-22 ppm. | N/A (Predicted) |

| IR Spectroscopy | O-H stretch (phenol): Broad band, ~3200-3600 cm⁻¹. N-O stretch (nitro): Strong, asymmetric and symmetric bands at ~1530-1560 cm⁻¹ and ~1345-1385 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-H stretch (methyl): ~2850-2960 cm⁻¹. | [1] (Vapor Phase IR available) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 153. Key Fragments: Loss of NO₂ (m/z = 107), loss of NO (m/z = 123). | [1] (GC-MS data available) |

Reactivity and Stability

The chemical behavior of this compound is governed by its three functional groups:

-

Phenolic Hydroxyl Group: The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol or cresol, making it more likely to react with bases.[4]

-

Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., H₂/Pd, Sn/HCl), which is a common transformation in the synthesis of more complex molecules.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the nitro group. However, the hydroxyl group is a strong activating, ortho-, para-director, which can influence the regioselectivity of further substitutions.

Nitrophenols are generally stable but can be combustible. Aromatic nitro compounds may react violently or explosively in the presence of strong bases or upon heating to decomposition, emitting toxic oxides of nitrogen.[5][9]

Experimental Protocols

Synthesis of this compound via Diazotization

A common and effective method for the synthesis of meta-substituted nitrophenols is the diazotization of the corresponding nitroaniline, followed by hydrolysis of the diazonium salt.[10] This protocol is adapted from the general procedure for preparing m-nitrophenols.

Materials:

-

3-Methyl-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

Procedure:

-

Preparation of Amine Salt: In a beaker, slowly add concentrated sulfuric acid to water with cooling. To this cold, diluted acid, add finely powdered 3-methyl-5-nitroaniline with stirring to form a homogeneous suspension of the amine salt.

-

Diazotization: Cool the suspension to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a concentrated aqueous solution of sodium nitrite. The addition should be controlled to prevent the temperature from rising and to manage any potential foaming. The reaction is complete when a positive test for excess nitrous acid is observed with starch-iodide paper.

-

Hydrolysis of Diazonium Salt: In a separate large, round-bottomed flask equipped for heating, prepare a boiling solution of dilute sulfuric acid (e.g., 1 part concentrated H₂SO₄ to 1 part water by volume).

-

Addition and Reaction: Add the cold diazonium salt solution from step 2 to the vigorously boiling sulfuric acid solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and prevent excessive foaming.

-

Isolation: After the addition is complete, continue boiling until the evolution of nitrogen ceases. The this compound product may separate as an oil or solid. Cool the reaction mixture to room temperature.

-

Purification: Filter the crude product and wash it with several portions of cold water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., dilute acid or an organic solvent mixture) or by vacuum distillation.[10]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aniline precursor.

References

- 1. This compound | C7H7NO3 | CID 237552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:127818-58-0 | Chemsrc [chemsrc.com]

- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927) [hmdb.ca]

- 4. quora.com [quora.com]

- 5. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Solubility of 3-Methyl-5-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-methyl-5-nitrophenol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing a framework for its solubility determination, including detailed experimental protocols and qualitative solubility information for structurally related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in chemical synthesis and pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide outlines the expected solubility behavior based on related compounds and provides detailed methodologies for its empirical determination.

Predicted and Qualitative Solubility

Table 1: Qualitative Solubility of Structurally Related Nitrophenols

| Compound | Solvent | Qualitative Solubility |

| 3-Nitrophenol | Acetone | Very Soluble[1][2] |

| Benzene | Very Soluble[1][2] | |

| Ethanol | Very Soluble[1][2] | |

| Ether | Very Soluble[1][2] | |

| 2-Methyl-5-nitrophenol | Chloroform | Good Solubility, Slight Solubility[3] |

| Ethanol | Good Solubility[3] | |

| Ethyl Acetate | Good Solubility[3] | |

| Methanol | Slight Solubility[3] | |

| 4-Nitrophenol | Acetone | More Soluble[4] |

| Ethanol | More Soluble[4] |

Based on these data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and esters such as ethyl acetate, as well as in alcohols like ethanol and methanol. Its solubility in nonpolar solvents like hexane is expected to be lower.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods can be employed. The following sections detail two common and reliable protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[5][6][7][8] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Ensure there is undissolved solid material present to confirm saturation.

-

-

Equilibration:

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. A rotary evaporator can also be used.

-

Once the solvent is removed, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the container in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

The solubility (S) can be calculated in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

S (mol/L) = (Mass of residue (g) / Molar mass of this compound ( g/mol )) / (Volume of filtrate (L))

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that allows for its quantification using UV-Visible spectroscopy.[9][10][11][12]

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the spectrophotometer. The solvent used for dilution should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Phase Separation and Dilution:

-

Follow step 3 of the gravimetric method to obtain a clear, filtered supernatant.

-

Carefully and accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted filtrate at the λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the solubility (S) in the original saturated solution by accounting for the dilution factor:

S = Concentration of diluted sample × Dilution factor

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. While quantitative solubility data is currently sparse, the provided qualitative information for related compounds and detailed experimental protocols for the gravimetric and UV-Visible spectrophotometry methods offer a robust framework for determining its solubility in various organic solvents. Accurate solubility data is fundamental for the successful design and execution of experiments and processes involving this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Buy 2-Methyl-5-nitrophenol | 5428-54-6 [smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic Profile of 3-Methyl-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-5-nitrophenol (C₇H₇NO₃), a valuable intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.7 | Singlet | 1H | Ar-H (H-6) |

| ~7.2 - 7.4 | Singlet | 1H | Ar-H (H-4) |

| ~6.9 - 7.1 | Singlet | 1H | Ar-H (H-2) |

| ~5.0 - 6.0 | Broad Singlet | 1H | -OH |

| ~2.4 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C-OH (C-1) |

| ~149 | C-NO₂ (C-5) |

| ~141 | C-CH₃ (C-3) |

| ~125 | Ar-CH (C-6) |

| ~118 | Ar-CH (C-4) |

| ~112 | Ar-CH (C-2) |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2975-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1585, 1500-1400 | Medium to Strong | Aromatic C=C bending |

| 1530-1500, 1350-1300 | Strong | Asymmetric and Symmetric N=O stretch (nitro group) |

| 1260-1000 | Strong | C-O stretch (phenol) |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - NO]⁺ |

| 107 | Medium | [M - NO₂]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a vapor phase spectrum, the sample is gently heated under vacuum.

-

Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a method known as Electron Ionization (EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector measures the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis for structural determination.

A Theoretical and Experimental Guide to the Stability of 3-Methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for assessing the stability of 3-Methyl-5-nitrophenol. Drawing upon established computational chemistry techniques and analytical protocols for related nitroaromatic compounds, this document outlines a robust framework for characterizing the molecule's intrinsic stability, potential degradation pathways, and reactivity. This information is critical for applications in drug development, chemical synthesis, and material science where the molecule's shelf-life and degradation profile are of paramount importance.

Theoretical Stability Analysis: A Computational Approach

The intrinsic stability of this compound can be effectively investigated using quantum chemical methods, primarily Density Functional Theory (DFT). These computational studies provide insights into the molecule's electronic structure, which is a key determinant of its reactivity and stability.

Computational Methodology

A common and reliable approach involves geometry optimization and frequency calculations using a functional such as B3LYP or PBEPBE with a basis set like 6-311G(d,p).[1][2] All computations should be performed using a validated quantum chemistry software package, such as Gaussian.[1] The optimized molecular geometry provides the most stable conformation of the molecule, while frequency calculations confirm that it is a true minimum on the potential energy surface.

Key Stability Descriptors

Several quantum chemical descriptors can be calculated to predict the stability of this compound. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of the molecule's reactivity.[1][2]

| Parameter | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | A larger energy gap indicates higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Hard molecules have a large energy gap and are more stable and less reactive.[1] |

| Chemical Softness (S) | 1 / η | Soft molecules have a small energy gap and are more reactive.[1] |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |

| Electrophilicity Index (ω) | χ2 / 2η | A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.[1] |

Bond Dissociation Energy (BDE) Analysis

To understand potential degradation pathways, BDE calculations are crucial. By calculating the energy required to homolytically cleave each bond in the molecule, the weakest bonds can be identified. These are the most likely sites for the initiation of degradation. The C-NO2 and O-H bonds are often of particular interest in nitroaromatic compounds.

Experimental Protocols for Stability Assessment

Theoretical predictions should be validated through rigorous experimental testing. The following protocols are standard for assessing the stability of phenolic and nitroaromatic compounds.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature of this compound.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[3]

-

The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.[3]

Spectroscopic Analysis for Structural Integrity

Objective: To confirm the molecular structure and detect any changes after stability testing using FT-IR, FT-Raman, and NMR spectroscopy.

Methodology:

-

FT-IR/FT-Raman: The vibrational modes of the molecule are recorded. Characteristic peaks for the hydroxyl (-OH), nitro (-NO2), and methyl (-CH3) groups should be identified and monitored for any changes in position or intensity, which could indicate degradation.[4]

-

NMR (1H and 13C): The chemical shifts of the protons and carbon atoms in the molecule provide a detailed fingerprint of its structure. The appearance of new signals or disappearance of existing signals after stability studies would indicate the formation of degradation products.[4]

Forced Degradation Studies

Objective: To identify potential degradation pathways and the susceptibility of the molecule to various stress conditions.

Methodology:

-

A solution of this compound is subjected to various stress conditions, including:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative stress: 3% H2O2 at room temperature.

-

Photolytic stress: Exposure to UV light (e.g., 254 nm).

-

Thermal stress: Heating the solid material or a solution.

-

-

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizing Theoretical Workflows and Potential Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical stability study and a hypothetical degradation pathway for this compound.

References

The Discovery and Enduring Legacy of Nitrophenol Compounds: A Technical Guide

Introduction

Nitrophenol compounds, organic molecules characterized by a phenol group functionalized with one or more nitro groups, hold a significant place in the history of synthetic chemistry and continue to be of paramount importance in modern research and industry. From their early discovery as vibrant dyes to their contemporary roles as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and indicators, the journey of nitrophenols is a story of scientific curiosity and expanding application. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, key experimental protocols, and physicochemical properties of these versatile compounds.

Historical Milestones in the Discovery of Nitrophenols

The story of nitrophenols begins not with the simple mononitrated phenols, but with a more complex derivative. In 1771, the Anglo-Irish chemist and mineralogist Peter Woulfe was experimenting with the action of nitric acid on the natural dye indigo.[1][2] He observed the formation of a bitter-tasting yellow substance that could dye wool and silk.[3][4] This substance was later identified as 2,4,6-trinitrophenol, more commonly known as picric acid.[1][2] Woulfe's work marked the first synthesis of a nitrophenol derivative and laid the groundwork for the development of synthetic dyes.[1]

The synthesis of the simpler, mono-nitrated phenols followed, primarily through the direct nitration of phenol using nitric acid. This reaction typically yields a mixture of ortho-nitrophenol (o-nitrophenol) and para-nitrophenol (p-nitrophenol), a direct consequence of the hydroxyl group being a strongly activating, ortho, para-directing substituent in electrophilic aromatic substitution. The synthesis of meta-nitrophenol (m-nitrophenol) is less direct and can be achieved through methods such as the diazotization of m-nitroaniline followed by hydrolysis.[5][6]

Over time, the industrial importance of nitrophenols grew, leading to the development of more efficient and selective manufacturing processes. For instance, a common commercial method for producing p-nitrophenol involves the hydrolysis of 4-nitrochlorobenzene.[7][8] These compounds are now foundational materials in numerous sectors, serving as precursors to analgesics like paracetamol, herbicides, pesticides such as parathion, and various dyes and rubber chemicals.[6][9][10][11][12]

Physicochemical Properties of Mononitrophenols

The position of the nitro group on the phenol ring significantly influences the physical and chemical properties of the three mononitrophenol isomers. These differences are critical for their separation and their specific applications.

| Property | ortho-Nitrophenol (2-Nitrophenol) | meta-Nitrophenol (3-Nitrophenol) | para-Nitrophenol (4-Nitrophenol) |

| CAS Number | 88-75-5 | 554-84-7 | 100-02-7 |

| Molar Mass | 139.11 g/mol | 139.11 g/mol | 139.11 g/mol |

| Appearance | Light yellow crystalline solid | Yellowish solid | Colorless to light yellow solid |

| Melting Point | 44.2 °C | 97 °C | 114 °C |

| Boiling Point | 216 °C | 194 °C (at 70 mmHg) | 279 °C (decomposes) |

| Acidity (pKa) | 7.23 | 8.35 | 7.15 |

| Solubility in Water | 2.1 g/L (20 °C) | 13.5 g/L (25 °C) | 16 g/L (25 °C) |

| Key Feature | Volatile in steam due to intramolecular hydrogen bonding | Precursor to mesalazine | Precursor to paracetamol and parathion[6] |

Data compiled from references[6][11].

Key Experimental Protocols

The synthesis and application of nitrophenols involve a range of fundamental organic chemistry techniques. Below are detailed methodologies for key experiments.

Synthesis of ortho- and para-Nitrophenol by Direct Nitration of Phenol

This protocol is a classic example of electrophilic aromatic substitution and is adapted from various established laboratory procedures.[13][14][15] It demonstrates the synthesis of a mixture of o- and p-nitrophenols and their subsequent separation.

Materials and Equipment:

-

Phenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Distilled Water

-

Ice Bath

-

Beakers, Erlenmeyer flasks

-

Separatory Funnel

-

Stirring apparatus (magnetic stirrer)

-

Steam distillation apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

-

Dissolution of Phenol: In a separate beaker, dissolve phenol in a small amount of water. Gentle warming may be necessary.[15]

-

Nitration Reaction: Cool the phenol solution in an ice bath. Slowly add the chilled nitrating mixture dropwise to the phenol solution using a separatory funnel.[14] The temperature of the reaction mixture should be carefully maintained between 20-25 °C to minimize the formation of dinitrated byproducts. A reddish-brown, viscous product will form.[13]

-

Quenching: Once the addition is complete, allow the mixture to stand for approximately one hour. Then, pour the reaction mixture into a large volume of cold water to precipitate the crude product mixture.

-

Separation by Steam Distillation: Transfer the precipitate and water to a distillation flask and perform steam distillation. The ortho-isomer, being steam volatile due to intramolecular hydrogen bonding, will co-distill with the water and can be collected as a yellow solid in the receiving flask.[16]

-

Isolation of para-Nitrophenol: The non-volatile para-isomer will remain in the distillation flask as a dark, resinous material. Isolate the crude p-nitrophenol by hot filtration of the remaining mixture.

-

Purification: Both isomers can be further purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid or ethanol/water mixtures.[15]

Synthesis of m-Nitrophenol via Diazotization

This protocol outlines a common laboratory method for the synthesis of m-nitrophenol, which cannot be efficiently prepared by direct nitration of phenol.[5]

Materials and Equipment:

-

m-Nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Water, Ice

-

Heating mantle, Large beakers

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Preparation of Diazonium Salt: Suspend finely powdered m-nitroaniline in a mixture of sulfuric acid and water. Cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a cold, concentrated aqueous solution of sodium nitrite to the stirred suspension. Maintain the temperature between 0-5 °C. The completion of the diazotization is indicated by a positive test with starch-iodide paper. This forms the m-nitrobenzenediazonium sulfate.[5]

-

Hydrolysis: In a separate large flask, bring a dilute solution of sulfuric acid to a vigorous boil (approx. 160 °C).

-

Addition and Decomposition: Slowly add the cold diazonium salt solution to the boiling sulfuric acid. The diazonium salt decomposes upon heating, releasing nitrogen gas and forming m-nitrophenol.[5]

-

Isolation: Pour the hot reaction mixture into a beaker of cold water and stir vigorously to induce crystallization.

-

Purification: Collect the crude m-nitrophenol by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.[5]

Applications in Research and Drug Development

Nitrophenols are not only end-products but also vital intermediates in the synthesis of a wide array of valuable compounds.

Synthesis of Paracetamol

p-Nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[6][11][17] The process involves the reduction of the nitro group to an amine, followed by acetylation.

The overall transformation pathway is as follows:

The reduction of 4-nitrophenol to 4-aminophenol is a critical step and an area of active research, particularly using catalytic methods to improve efficiency and environmental friendliness.[18]

Chromogenic Substrates in Enzyme Assays

In biochemistry and clinical diagnostics, nitrophenol derivatives are indispensable. 4-Nitrophenyl phosphate (pNPP) is a widely used chromogenic substrate for assaying phosphatase enzymes, particularly alkaline phosphatase (AP).[19]

The principle of the assay is straightforward: the phosphatase enzyme catalyzes the hydrolysis of the colorless pNPP to produce inorganic phosphate and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm.[19] This allows for a simple and sensitive measurement of enzyme activity.[11]

Safety and Environmental Considerations

Nitrophenols are classified as toxic compounds.[6] They can be absorbed through the skin and via inhalation. Exposure can lead to various health effects, including skin and eye irritation and, at higher levels, blood disorders.[9] Due to their widespread use as intermediates in the manufacturing of pesticides and other chemicals, nitrophenols can be environmental contaminants in soil and water near industrial sites.[6][9] Consequently, research into the bioremediation and catalytic reduction of nitrophenols in industrial wastewater is an active and important field of environmental chemistry.[20]

From the serendipitous discovery of picric acid by Peter Woulfe to the highly controlled industrial production of specific isomers, nitrophenol compounds have had a profound impact on science and technology. Their rich chemistry, governed by the interplay between the hydroxyl and nitro functional groups, has enabled the synthesis of countless valuable materials. A thorough understanding of their history, properties, and reaction protocols remains essential for professionals in chemistry and drug development, ensuring that the legacy of these foundational compounds continues to drive innovation.

References

- 1. Peter Woulfe - Wikipedia [en.wikipedia.org]

- 2. Peter Woulfe Biography | Pantheon [pantheon.world]

- 3. encyclopedia.com [encyclopedia.com]

- 4. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitrophenol - Wikipedia [en.wikipedia.org]

- 7. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]

- 8. chemcess.com [chemcess.com]

- 9. llojibwe.org [llojibwe.org]

- 10. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 12. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 13. paspk.org [paspk.org]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Substituted Nitrophenols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups. Their versatile chemical nature, stemming from the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, makes them pivotal in a wide array of research and industrial applications.[1] These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, and as model compounds in environmental and toxicological studies.[1][2][3] This technical guide provides an in-depth overview of the core research applications of substituted nitrophenols, focusing on their roles in drug development, environmental analysis, and biochemical assays, complete with quantitative data, detailed experimental protocols, and process visualizations.

Applications in Pharmaceutical Research and Drug Development

Substituted nitrophenols are fundamental building blocks in the pharmaceutical industry, valued both as precursors to active pharmaceutical ingredients (APIs) and as molecules with inherent biological activity.[3][4]

Intermediates in API Synthesis

The chemical reactivity of nitrophenols allows for their conversion into various pharmaceuticals. A prominent example is the synthesis of paracetamol (acetaminophen), where 4-nitrophenol is reduced to 4-aminophenol, which is then acetylated.[5][6] Similarly, 3-nitrophenol is a precursor to mesalazine (5-aminosalicylic acid), and other derivatives are used to produce phenetidine and acetophenetidine.[6][7] The mononitrated phenols are frequently hydrogenated to create the corresponding aminophenols, which are themselves versatile industrial intermediates.[6]

Biological and Pharmacological Activity

Certain substituted nitrophenols and their derivatives exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[8] The nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and affect a molecule's pharmacokinetic properties.[8] The biological effect of nitro-containing compounds often depends on the enzymatic reduction of the nitro group, which can produce toxic intermediates that damage cellular components like DNA, a mechanism exploited in some antimicrobial agents.[8]

-

Enzyme Inhibition: Nitrophenols have been studied as inhibitors of various enzymes. For instance, p-nitrophenol competitively inhibits ascorbate oxidase.[9] Furthermore, p-nitrophenol hydroxylation is a widely used probe for the activity of the microsomal enzyme CYP2E1, although studies suggest other enzymes like CYP2A6 and CYP2C19 also participate in its metabolism.[10] Drugs known to inhibit CYP2E1 are often evaluated based on their ability to block p-nitrophenol hydroxylation.[10]

Pharmacokinetics and Metabolism

Understanding the metabolic fate of nitrophenols is crucial for toxicology and drug development. 4-nitrophenol (PNP) is a well-studied model compound for conjugative metabolism.[11] Following administration, it is rapidly absorbed and metabolized primarily through glucuronidation and sulfation.[11][12] Hydroxylation to 4-nitrocatechol, mediated by the CYP2E1 enzyme, also occurs.[12] The resulting metabolites are quickly excreted, mainly in the urine.[12][13] Studies in rats have indicated that extrahepatic metabolism contributes significantly to PNP conjugation.[11]

Table 1: Selected Pharmacokinetic Parameters of 4-Nitrophenol

| Parameter | Species | Dose & Route | Value | Reference |

|---|---|---|---|---|

| Elimination Half-life | Rat | Oral | ~4 hours | [12] |

| Urinary Excretion | Rat | 100 mg/kg Oral | >95% of dose after 96 hours | [12] |

| Urinary Excretion | Swine | Topical | 70.92 ± 9.72% of dose after 96 hours | [13] |

| Metabolites | Rat | 100 mg/kg Oral | 61% water-soluble metabolites, 16% non-conjugated, 8% sulfates, 4% glucuronides | [12] |

| Hepatic Extraction Ratio (EH) | Rat | 4 mg/kg IV | 0.43 |[11] |

Applications in Environmental Science and Toxicology

Nitrophenols are significant environmental pollutants, often originating from industrial waste, agricultural runoff (as breakdown products of pesticides like parathion), and vehicle exhaust.[14][15][16] Consequently, their detection, degradation, and toxicological effects are major areas of research.[17] The U.S. Environmental Protection Agency (USEPA) has classified several nitrophenols as priority pollutants due to their toxicity and persistence.[18][19]

Environmental Monitoring and Detection

Developing sensitive and rapid methods for detecting nitrophenols in environmental matrices like water and air is a key research goal.[20] Techniques range from traditional chromatographic methods to novel fluorescent sensors.

-

Chromatography: High-performance liquid chromatography (HPLC) with UV or electrochemical detection is a common method for quantifying nitrophenols in water samples.[21][22] Gas chromatography (GC), often coupled with mass spectrometry (MS), is also used, sometimes requiring a derivatization step.[14][20]

-

Spectrophotometry: UV-Visible spectrophotometry can be a simple and rapid detection method, particularly for p-nitrophenol, which exhibits a distinct yellow color in alkaline solutions.[5][23]

-

Fluorescence Sensing: Advanced methods using fluorescent materials, such as metal-organic frameworks (MOFs), have shown high sensitivity for detecting nitroaromatic compounds.[20] These sensors work by fluorescence quenching in the presence of electron-deficient nitrophenols like 2,4-dinitrophenol (DNP) and 2,4,6-trinitrophenol (TNP).[20]

Table 2: Analytical Methods and Detection Limits for Nitrophenols

| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 4-Nitrophenol, DNOC, Parathion, etc. | River Water | LC with Electrochemical Detection | 0.05 - 0.14 ppb | [22] |

| 2,4,6-Trinitrophenol (TNP) | Aqueous | Fluorescence (MOF-based sensor) | 0.011 µM (2.5 ppb) | [20] |

| 2,4-Dinitrophenol (DNP) | Aqueous | Fluorescence (MOF-based sensor) | 0.026 µM (4.8 ppb) |[20] |

Toxicology

Nitrophenols are toxic, with effects varying by isomer.[15] 4-nitrophenol is generally more acutely toxic than the 2- and 3-isomers.[24] Exposure can lead to methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively.[15] Other reported effects in animal studies include decreased body weight and ocular issues like cataracts after intermediate-duration exposure.[15][24] Due to their toxicity, understanding their environmental fate and developing remediation strategies is critical.[16][25]

Table 3: Acute Oral Toxicity of Mononitrophenols in Rodents

| Compound | Species | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 2-Nitrophenol | Rat | 2,830 | [24] |

| Mouse | 1,300 | [24] | |

| 3-Nitrophenol | Rat | 930 | [24] |

| Mouse | 1,410 | [24] | |

| 4-Nitrophenol | Rat | 202 - 620 | [24] |

| | Mouse | 470 - 625.7 |[24] |

Applications in Chemical Synthesis and Analytics

Beyond pharmaceuticals, nitrophenols are precursors for a vast range of chemicals and serve as useful tools in analytical and biochemical laboratories.

Chemical Synthesis

Nitrophenols are key starting materials in the industrial synthesis of dyes, pigments, rubber chemicals, and agricultural chemicals like fungicides and herbicides.[1][3][15] The nitro group can be readily reduced to an amino group, which can then be diazotized to create azo dyes or undergo other transformations.[26]

Analytical and Biochemical Applications

The distinct physicochemical properties of nitrophenols make them valuable in various laboratory applications.

-

pH Indicators: 4-nitrophenol is a well-known pH indicator. It is colorless in solutions with a pH below 5.4 and turns yellow above pH 7.5 due to the deprotonation of the phenolic hydroxyl group, which extends the conjugated system of the molecule.[5][7]

-

Enzyme Assays: Ester and glycoside derivatives of p-nitrophenol are widely used as chromogenic substrates for various hydrolytic enzymes. For example, p-nitrophenyl phosphate (PNPP) is a common substrate for assaying alkaline phosphatase activity.[5] The enzyme cleaves the phosphate group, releasing p-nitrophenol, which, at an alkaline pH, turns yellow. The rate of color formation is proportional to the enzyme's activity.

-

Peptide Synthesis: Carboxylate ester derivatives of 4-nitrophenol can act as activated components for forming amide bonds during peptide synthesis.[5]

Table 4: Physicochemical Properties of Mononitrophenol Isomers

| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol | Reference |

|---|---|---|---|---|

| pKa | ~7.2 | ~8.4 | ~7.1 | [27] |

| Appearance | Yellow solid | Yellow solid | Colorless to pale yellow solid | [6] |

| Absorbance Max (Deprotonated, in water) | ~415 nm | ~390 nm | ~400 nm | [27] |

| Indicator pH range (for 4-NP) | N/A | N/A | 5.4 - 7.5 |[5] |

Experimental Protocols

This section provides generalized methodologies for key experiments involving substituted nitrophenols. Researchers should consult specific literature and safety data sheets (SDS) before conducting any experiment.

Protocol: Synthesis and Separation of o- and p-Nitrophenol

This protocol is adapted from standard organic chemistry procedures for the mononitration of phenol.[28][29]

-

Preparation of Nitrating Agent: Slowly add concentrated sulfuric acid to chilled water in an ice bath to prepare a dilute sulfuric acid solution. Cool the solution further and slowly dissolve sodium nitrate to generate nitric acid in situ. Maintain the temperature below 10°C throughout this process.[28]

-

Nitration: Prepare a solution of phenol, gently warming if necessary to dissolve. Add the phenol solution dropwise to the cold, stirred nitrating agent mixture. The temperature must be carefully controlled to prevent over-nitration and ensure safety.[28]

-

Isolation of Crude Product: After the reaction is complete, pour the mixture over crushed ice to precipitate the crude product. Filter the resulting solid, wash it with cold water to remove residual acid, and press it dry.[28]

-

Separation by Steam Distillation: Transfer the crude product to a distillation flask with water. Perform steam distillation. The ortho-nitrophenol isomer is volatile with steam due to intramolecular hydrogen bonding and will co-distill with the water. It can be collected from the distillate.[28]

-

Isolation of p-Nitrophenol: The para-nitrophenol isomer, which has strong intermolecular hydrogen bonding, is not steam-volatile and will remain in the distillation flask. It can be isolated by cooling the residual solution and collecting the crystallized product via filtration.[28]

-

Purification: Both isomers can be further purified by recrystallization from an appropriate solvent.

Protocol: HPLC-UV Analysis of Nitrophenols in Water

This protocol is based on a validated method for determining nitrophenols in water samples.[21]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a polymeric SPE cartridge (e.g., Lichrolut EN) with methanol followed by deionized water.

-

Pass a known volume of the water sample (e.g., 100 mL, pH adjusted if necessary) through the cartridge. Nitrophenols will be adsorbed onto the solid phase.

-

Wash the cartridge with a small amount of water to remove interferences.

-

Elute the retained nitrophenols with a small volume of an organic solvent like methanol or acetonitrile.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Chromolith RP-18e).[21]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile). A typical isocratic mixture could be 80:20 (v/v) buffer:acetonitrile.[21]

-

Flow Rate: 1.0 - 3.0 mL/min.[21]

-

Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 270 nm for general screening, or the specific λmax for quantification).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of calibration standards of the target nitrophenols in the mobile phase.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample and quantify the concentration of each nitrophenol by comparing its peak area to the calibration curve. An internal standard (e.g., 2-chlorophenol) can be used to improve accuracy.[21]

-

Conclusion

Substituted nitrophenols are a class of compounds with profound importance across multiple scientific disciplines. In drug development, they are indispensable synthetic intermediates and serve as probes for metabolic pathways. For environmental scientists, they are critical targets for monitoring and remediation due to their toxicity and prevalence as pollutants. In the broader fields of chemistry and biology, their unique properties are harnessed for applications ranging from pH indication to enzyme kinetics. The continued exploration of their synthesis, reactivity, and biological interactions promises to unlock further applications and deepen our understanding of their role in chemical and biological systems.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. Nitrophenol - Wikipedia [en.wikipedia.org]

- 7. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic evidence for the occurrence of extrahepatic conjugative metabolism of p-nitrophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dermatoxicokinetic modeling of p-nitrophenol and its conjugation metabolite in swine following topical and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Detection of nitrophenols with a fluorescent Zr( iv ) metal–organic framework functionalized with benzylamino groups - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02494B [pubs.rsc.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]

- 24. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. Phenol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 3-Methyl-5-nitrophenol. The methods described herein are based on established analytical techniques and data from closely related compounds, offering a robust starting point for the development and validation of specific assays for this analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of nitrophenols in various matrices. The method offers good selectivity and sensitivity for routine analysis.

Application Note:

This HPLC method is suitable for the determination of this compound in aqueous samples, biological matrices (e.g., urine, plasma), and environmental samples. A reversed-phase C18 column is employed to separate the analyte from other components, followed by detection using a UV-Vis detector. The selection of an appropriate mobile phase and detection wavelength is critical for achieving optimal separation and sensitivity. For complex matrices, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interfering substances.

Quantitative Data Summary:

The following table summarizes typical performance characteristics for the HPLC analysis of nitrophenols, which can be used as a benchmark for method development for this compound.

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 200 ng/mL | [1] |

| Limit of Detection (LOD) | 0.02 - 0.15 ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.07 - 0.51 ng/mL | [1] |

| Precision (%RSD) | < 15% (Intra- & Inter-day) | [1] |

| Recovery (%) | 90 - 112% | [1] |

Note: These values are for a range of nitrophenols and should be validated specifically for this compound.

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector (e.g., Agilent 1200 series or equivalent).[2]

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for mobile phase adjustment).[3]

-

This compound standard.

-

Sample filtration membranes (0.45 µm).

2. Sample Preparation (Liquid-Liquid Extraction):

-

Acidify the aqueous sample to pH 2-3 with a suitable acid.[4]

-

Transfer 5 mL of the acidified sample to a separatory funnel.

-

Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.[2]

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), with a small amount of acid (e.g., 0.1% phosphoric acid) for improved peak shape.[2][3]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 20 µL.[2]

-

Detection Wavelength: Based on the UV-Vis spectrum of 3-nitrophenol, a starting wavelength of 275 nm or 340 nm is recommended.[5] The optimal wavelength should be determined by measuring the absorbance spectrum of a standard solution of this compound.

4. Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a series of standard solutions of this compound to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of nitrophenols, a derivatization step is typically required to improve their volatility and chromatographic performance.[6][7]

Application Note:

This GC-MS method is highly selective and sensitive, making it suitable for the trace-level analysis of this compound in complex matrices. The protocol involves a liquid-liquid extraction followed by derivatization to convert the analyte into a more volatile form. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Quantitative Data Summary:

The following table provides expected performance characteristics for the GC-MS analysis of nitrophenols after derivatization.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 100 µg/L | [7] |

| Limit of Detection (LOD) | 0.208 - 99.3 µg/L | [8] |

| Limit of Quantification (LOQ) | 0.693 - 331 µg/L | [8] |

| Precision (%RSD) | < 15% | [6] |

| Recovery (%) | 85 - 116% |

Note: These values are for a range of nitrophenols and should be validated specifically for this compound.

Experimental Protocol:

1. Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., HP-5MS or equivalent).

-

Derivatizing agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[7]

-

Extraction solvent (e.g., dichloromethane).[7]

-

Anhydrous sodium sulfate.

-

This compound standard.

2. Sample Preparation and Derivatization:

-

Perform a liquid-liquid extraction as described in the HPLC sample preparation section, using dichloromethane as the extraction solvent.

-

Dry the combined organic extracts by passing them through anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

Transfer 100 µL of the concentrated extract to a GC vial.

-

Add 100 µL of MTBSTFA.[7]

-

Seal the vial and heat at 60°C for 30 minutes.[7]

-

Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions:

-

Injection Mode: Splitless.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Based on the mass spectrum of this compound (MW: 153.14 g/mol ), characteristic ions to monitor would include the molecular ion (m/z 153) and major fragment ions (e.g., m/z 123).[9] The exact ions for the derivatized compound should be determined from a full scan analysis of a standard.

4. Analysis:

-

Inject the derivatized standards to create a calibration curve.

-

Inject the derivatized samples.

-

Identify the this compound derivative based on its retention time and characteristic ions.

-

Quantify the concentration using the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds like nitrophenols. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.

Application Note:

This method is suitable for the direct detection of this compound in aqueous solutions. A modified glassy carbon electrode (GCE) is often used to enhance the electrochemical signal. The principle involves the electrochemical reduction or oxidation of the nitro group on the phenol ring, which generates a measurable current proportional to the analyte's concentration.

Quantitative Data Summary:

The following table presents typical performance data for the electrochemical detection of nitrophenols using modified electrodes.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 350 µM | [10] |

| Limit of Detection (LOD) | 0.7 µM | [11] |

| Precision (%RSD) | < 5% | [12] |

| Recovery (%) | 96 - 112% | [13] |

Note: These values are for other nitrophenols and the specific performance for this compound will depend on the electrode modification and experimental conditions.

Experimental Protocol:

1. Instrumentation and Materials:

-

Potentiostat with a three-electrode system (working, reference, and counter electrodes).

-

Glassy carbon electrode (GCE) as the working electrode.

-

Ag/AgCl reference electrode.

-

Platinum wire counter electrode.

-

Supporting electrolyte (e.g., phosphate buffer solution, pH 7.0).

-

This compound standard.

2. Electrode Preparation (if modification is needed):

-

The GCE surface can be modified with various nanomaterials (e.g., metal oxides, carbon nanotubes, graphene) to enhance sensitivity and selectivity. The specific modification protocol will depend on the chosen material.

3. Electrochemical Measurement (DPV):

-

Prepare a series of standard solutions of this compound in the supporting electrolyte.

-

Place the three-electrode system in the electrochemical cell containing the standard solution.

-

Deoxygenate the solution by purging with nitrogen gas for about 5-10 minutes.

-

Record the differential pulse voltammogram by scanning the potential over a range where the reduction or oxidation of the nitro group is expected.

-

Construct a calibration curve by plotting the peak current versus the concentration of this compound.

-

Measure the DPV of the sample solution under the same conditions and determine the concentration from the calibration curve.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and accessible method for the quantification of compounds that absorb light in the UV-visible range.

Application Note: